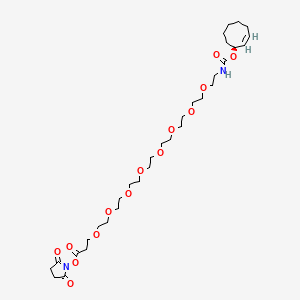
(S,E)-TCO2-PEG8-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester is a compound that combines the properties of trans-cyclooctene, polyethylene glycol, and N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable amide bonds with primary amines. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, making it suitable for various applications in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester typically involves the following steps:
Synthesis of trans-Cyclooctene: This can be achieved through the ring-closing metathesis of diene precursors using a suitable catalyst such as Grubbs’ catalyst.
Attachment of Polyethylene Glycol: Polyethylene glycol is attached to the trans-cyclooctene through a nucleophilic substitution reaction. The hydroxyl end of polyethylene glycol reacts with a suitable leaving group on the trans-cyclooctene.
Formation of N-Hydroxysuccinimide Ester: The final step involves the activation of the carboxyl group of polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of (S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of trans-cyclooctene and polyethylene glycol.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Quality Control: Using techniques such as chromatography and spectroscopy to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester primarily undergoes the following types of reactions:
Nucleophilic Substitution: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Click Chemistry: The trans-cyclooctene moiety can participate in strain-promoted azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane.
Click Chemistry: Reagents include azides, and the reaction can be performed under mild conditions without the need for a catalyst.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazoles: Formed from the click chemistry reaction with azides.
Scientific Research Applications
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.
Drug Delivery: The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for drug delivery systems.
Imaging: Used in the development of imaging agents for techniques such as fluorescence and positron emission tomography.
Chemical Biology: Employed in the study of biological processes through the selective labeling of biomolecules.
Mechanism of Action
The mechanism of action of (S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester activates the carboxyl group, making it more reactive towards nucleophilic attack by amines. The trans-cyclooctene moiety can also participate in strain-promoted azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
trans-Cyclooctene-Polyethylene Glycol-N-Hydroxysuccinimide Ester: Similar structure but may have different polyethylene glycol chain lengths.
Maleimide-Polyethylene Glycol-N-Hydroxysuccinimide Ester: Contains a maleimide group instead of trans-cyclooctene.
Biotin-Polyethylene Glycol-N-Hydroxysuccinimide Ester: Contains a biotin moiety for biotin-streptavidin interactions.
Uniqueness
(S,E)-trans-Cyclooctene-2-polyethylene glycol-8-N-hydroxysuccinimide ester is unique due to its combination of trans-cyclooctene and polyethylene glycol, which provides both reactivity and solubility. The trans-cyclooctene moiety allows for strain-promoted click chemistry reactions, which are highly efficient and do not require a catalyst. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications in biological and chemical research.
Properties
Molecular Formula |
C32H54N2O14 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h4,6,28H,1-3,5,7-27H2,(H,33,38)/b6-4+/t28-/m1/s1 |
InChI Key |
MZIQTDNEOIBQJT-ZPUKQLKQSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















